molecular formula C11H9ClN2 B6285507 4-chloro-5-(4-methylphenyl)pyrimidine CAS No. 35202-29-0

4-chloro-5-(4-methylphenyl)pyrimidine

Cat. No. B6285507
CAS RN: 35202-29-0
M. Wt: 204.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-(4-methylphenyl)pyrimidine (4C5MPP) is a synthetic organic compound that has been studied for its potential use in a variety of scientific applications. It is a pyrimidine derivative with a chloro substituent on the 4-position and a methylphenyl substituent on the 5-position. 4C5MPP has been studied for its potential applications in the fields of organic synthesis, drug discovery, and biochemistry, and it has been used as a model compound to study the mechanism of action of other compounds.

Scientific Research Applications

4-chloro-5-(4-methylphenyl)pyrimidine has been studied for its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. It has been used as a model compound to study the mechanism of action of other compounds, and it has been used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-methylphenyl)pyrimidine is not fully understood. However, it is believed that the chloro substituent on the 4-position of the pyrimidine ring may play an important role in the compound’s activity. It is thought that the chloro substituent may interact with the target molecule in a manner that leads to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have shown that the compound has a moderate inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, the compound has been shown to have a moderate inhibitory effect on the enzyme lipoxygenase, which is involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-chloro-5-(4-methylphenyl)pyrimidine in laboratory experiments is its relative ease of synthesis. The compound can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction and the Suzuki-Miyaura reaction. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound has not been extensively studied, so its biochemical and physiological effects are not well understood.

Future Directions

To further explore the potential applications of 4-chloro-5-(4-methylphenyl)pyrimidine, future research should focus on elucidating the compound’s biochemical and physiological effects. In addition, further research should be conducted to explore the compound’s potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Furthermore, further studies should be conducted to investigate the mechanism of action of the compound and to identify potential targets for its use. Finally, further studies should be conducted to explore the potential uses of this compound in drug discovery and development.

Synthesis Methods

4-chloro-5-(4-methylphenyl)pyrimidine can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction and the Suzuki-Miyaura reaction. The Pd-catalyzed cross-coupling reaction involves the use of a palladium catalyst to couple a halogenated aromatic ring and a methylphenyl group to form the desired this compound product. The Suzuki-Miyaura reaction involves the use of a palladium catalyst to couple a halogenated aromatic ring and a methylphenyl group, followed by oxidation with a suitable oxidant such as potassium permanganate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-5-(4-methylphenyl)pyrimidine involves the reaction of 4-chloro-2,5-diaminotoluene with acetylacetone in the presence of a catalyst to form 4-chloro-5-(4-methylphenyl)-2,4-dihydro-3H-pyrimidin-3-one, which is then dehydrated to yield the final product.", "Starting Materials": ["4-chloro-2,5-diaminotoluene", "acetylacetone", "catalyst"], "Reaction": ["Step 1: 4-chloro-2,5-diaminotoluene is reacted with acetylacetone in the presence of a catalyst, such as p-toluenesulfonic acid or zinc chloride, in a solvent such as ethanol or methanol.", "Step 2: The reaction mixture is heated under reflux for several hours until the reaction is complete.", "Step 3: The resulting 4-chloro-5-(4-methylphenyl)-2,4-dihydro-3H-pyrimidin-3-one is then dehydrated using a dehydrating agent such as phosphorus oxychloride or thionyl chloride.", "Step 4: The final product, 4-chloro-5-(4-methylphenyl)pyrimidine, is obtained by purification through recrystallization or column chromatography." ] }

CAS RN

35202-29-0

Molecular Formula

C11H9ClN2

Molecular Weight

204.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.